

Spectroscopic and Biological Insights into Periplocoside M: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Periplocoside M*

Cat. No.: *B2362654*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the spectroscopic data for **Periplocoside M**, a pregnane glycoside isolated from *Periploca sepium*. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **Periplocoside M** has been achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ^1H -NMR, ^{13}C -NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: ^1H -NMR Spectroscopic Data for Periplocoside M (400 MHz, CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-18	0.93	s	6.5
H-21	1.01	d	
H-19	1.18	s	7.8
H-1'	4.38	d	
H-1''	4.95	d	
H-3	5.37	br s	7.8
H-6	5.39	br s	

Note: This table presents a selection of key proton signals. For complete assignment, refer to the original publication.

Table 2: ^{13}C -NMR Spectroscopic Data for Periplocoside M (100 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-18	15.1
C-19	19.3
C-21	21.7
C-1'	98.2
C-1''	101.8
C-5	121.7
C-6	128.5
C-20	208.1

Note: This table presents a selection of key carbon signals. For complete assignment, refer to the original publication.

Table 3: Mass Spectrometry Data for Periplocoside M

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	$[M+Na]^+$	$C_{42}H_{64}O_{15}Na$

Experimental Protocols

The acquisition of the spectroscopic data for **Periplocoside M** followed established methodologies in the field of natural product chemistry.

NMR Spectroscopy

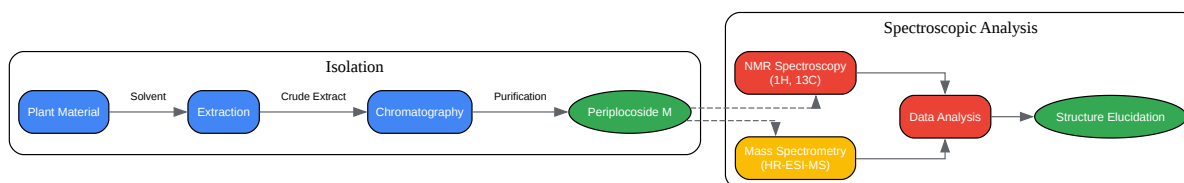
1H -NMR and ^{13}C -NMR spectra were recorded on a 400 MHz spectrometer. Samples of **Periplocoside M** were dissolved in deuterated chloroform ($CDCl_3$). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of **Periplocoside M**. The analysis was conducted in positive ion mode, and the data was processed to identify the sodium adduct of the molecular ion ($[M+Na]^+$).

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Periplocoside M**.



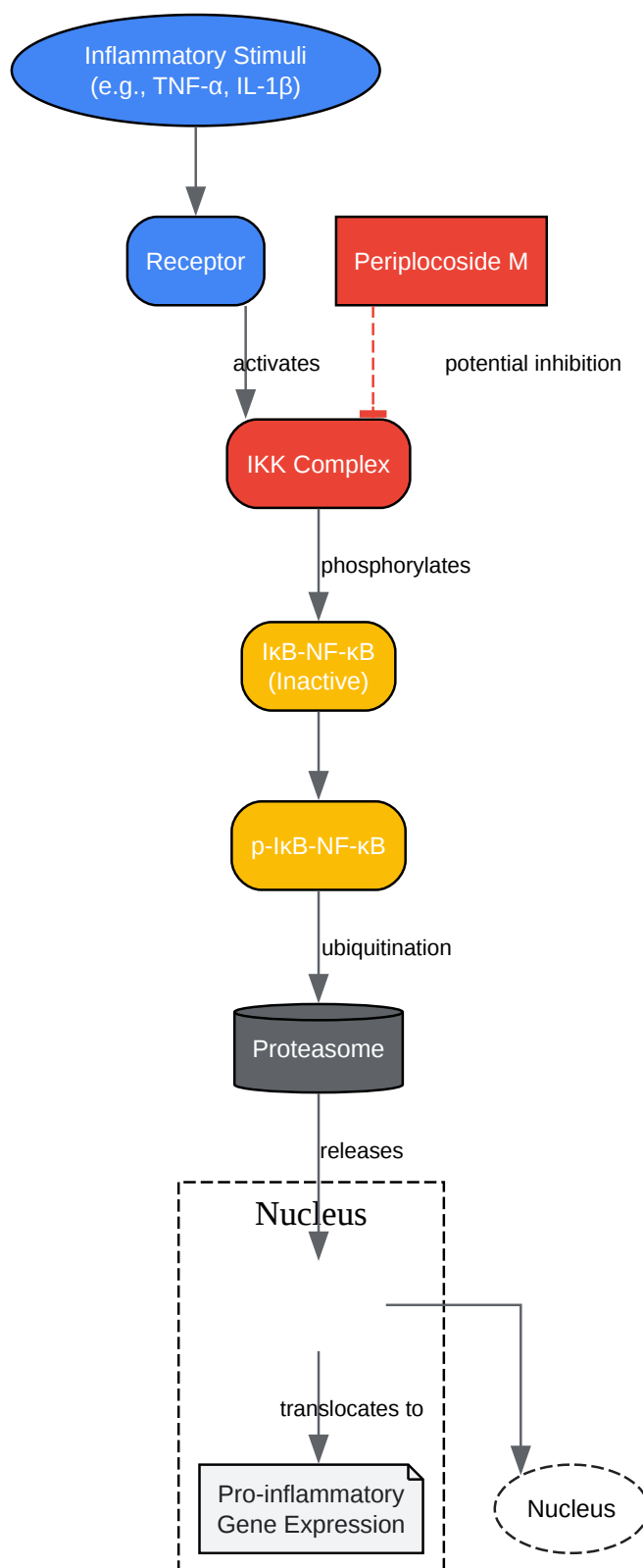
[Click to download full resolution via product page](#)

Caption: Workflow for Isolation and Spectroscopic Analysis.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by **Periplocoside M** are limited, related cardiac glycosides have been shown to modulate key cellular signaling cascades, including the NF- κ B pathway. The inhibition of NF- κ B activation is a critical target in inflammatory diseases and cancer. The potential interaction of **Periplocoside M** with this pathway warrants further investigation.

The diagram below illustrates a simplified model of the NF- κ B signaling pathway and a hypothetical point of inhibition by **Periplocoside M**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Periplocoside M: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2362654#spectroscopic-data-for-periplocoside-m-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com